molecular formula C14H18BNO5 B12979350 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

Cat. No.: B12979350
M. Wt: 291.11 g/mol
InChI Key: ZAHQVLLLMGWQKI-UHFFFAOYSA-N
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Description

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a boronate ester-containing heterocyclic compound. Its structure comprises a benzo[d]oxazol-2(3H)-one core with a methoxy group at position 6 and a pinacol-protected boronate group at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.

Properties

Molecular Formula

C14H18BNO5

Molecular Weight

291.11 g/mol

IUPAC Name

6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H18BNO5/c1-13(2)14(3,4)21-15(20-13)8-6-9-11(7-10(8)18-5)19-12(17)16-9/h6-7H,1-5H3,(H,16,17)

InChI Key

ZAHQVLLLMGWQKI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)OC(=O)N3

Origin of Product

United States

Preparation Methods

Core Structure Formation

The benzoxazolone scaffold is synthesized through cyclization of 2-amino-4-methoxyphenol derivatives:

Step Reagents/Conditions Yield Reference
1 Phosgene, DCM, 0°C → RT 78%
2 Bromination (NBS, CCl₄) 85%

This generates 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one, a critical intermediate.

Boron Group Introduction

A palladium-catalyzed Miyaura borylation is employed:

Parameter Optimal Value Impact on Yield
Catalyst Pd(dppf)Cl₂ 92% efficiency
Solvent 1,4-Dioxane <5% degradation
Temperature 80°C, 12 hr Max conversion
Base KOAc (3 equiv) 88% yield

This step attaches the pinacol boronate group to position 5 of the benzoxazolone ring.

Final Purification

Post-reaction workup involves:

Typical purity after purification: ≥98% (HPLC).

Comparative Analysis of Methods

Method Variation Advantages Limitations
Microwave-assisted 2 hr reaction time 15% lower yield
Flow chemistry Scalable to 100 g High equipment cost
Solvent-free Eco-friendly 40% yield reduction

Conventional thermal methods remain preferred for research-scale synthesis due to balance between yield (82-88%) and practicality.

Key Challenges and Solutions

  • Steric hindrance : Addressed using bulky ligands (XPhos) to enhance catalytic activity.
  • Boron hydrolysis : Mitigated by strict anhydrous conditions (<50 ppm H₂O).
  • Regioselectivity : Controlled through electronic effects of the methoxy group at position 6.

Recent advancements show that replacing Pd(dppf)Cl₂ with NiCl₂(dtbpy) reduces costs by 60% while maintaining 85% yield.

Quality Control Metrics

Parameter Specification Analytical Method
Boron content 3.7-4.1% ICP-OES
Residual Pd ≤10 ppm AAS
Enantiomeric purity >99% (if applicable) Chiral HPLC

These standards ensure batch-to-batch reproducibility for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a methoxy radical or further to a carbonyl group under strong oxidative conditions.

    Reduction: The benzo[d]oxazol-2(3H)-one core can be reduced to the corresponding amine under reductive conditions.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential use in drug development. Its unique structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Research indicates that compounds similar to 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one exhibit cytotoxic effects against various cancer cell lines. The incorporation of boron into the structure is believed to enhance the selectivity and potency of these compounds against tumor cells compared to normal cells.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its boron-containing group can participate in various coupling reactions.

  • Cross-Coupling Reactions : The presence of the dioxaborolane moiety enables the compound to be utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals.

Materials Science

In materials science, the compound's properties are exploited for developing advanced materials with specific optical and electronic characteristics.

  • Polymer Synthesis : It has been employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These materials exhibit promising optical and electrochemical properties suitable for applications in organic electronics and photonics .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of derivatives of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one on human breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Polymer Development

Another research project focused on synthesizing polymers using this compound as a building block. The resulting polymers demonstrated enhanced charge mobility and stability under operational conditions compared to traditional materials used in organic photovoltaics.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one depends on its application. In cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds. The methoxy group and benzo[d]oxazol-2(3H)-one core can influence the compound’s reactivity and stability through electronic and steric effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of the target compound with similar boronate esters:

Compound Name Core Structure Substituents Molecular Weight Key Applications/Reactivity Notes
6-Methoxy-5-(dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one (Target) Benzo[d]oxazol-2(3H)-one 6-OCH₃, 5-boronate 275.11* Suzuki coupling; electron-rich aryl source
3-Methyl-5-(dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one Benzo[d]oxazol-2(3H)-one 3-CH₃, 5-boronate 275.11 Increased lipophilicity; steric hindrance
5-(Dioxaborolan-2-yl)benzo[d]isoxazole Benzo[d]isoxazole 5-boronate 245.08 Metabolic stability; drug development
6-(Dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one Benzo[d]thiazol-2(3H)-one 6-boronate 279.15 Sulfur-enhanced conjugation; photovoltaics
5-(Dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazol-2-one 5-boronate 260.09 DNA-targeting agents; chelating properties

*Molecular weight calculated based on formula C₁₄H₁₈BNO₄.

Reactivity in Cross-Coupling Reactions

  • Target Compound : The methoxy group at position 6 donates electron density to the aromatic ring, slowing oxidative addition in Suzuki-Miyaura reactions compared to electron-deficient aryl boronate esters. However, this electron-rich nature improves stability under basic conditions .
  • This compound is commercially available with ≥95% purity (CAS RN 1220696-32-1) .
  • Benzothiazol-2-one Derivatives : The sulfur atom in the thiazolone ring alters electron distribution, enhancing conjugation for applications in optoelectronic materials. Suppliers include MolPort and AKos .

Solubility and Pharmacological Potential

  • Lipophilicity : The 3-methyl analog (logP ~2.1) is more lipophilic than the methoxy-containing target (logP ~1.8), impacting membrane permeability in drug candidates .
  • Benzisoxazole Core : Demonstrates high metabolic stability due to the isoxazole ring, making it a preferred scaffold in kinase inhibitor development .
  • Benzimidazol-2-one Derivatives : Exhibit strong hydrogen-bonding capacity, facilitating interactions with biological targets like enzymes or DNA .

Biological Activity

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its structure includes a methoxy group and a boron-containing moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies and research findings.

  • Molecular Formula : C14H18BNO4
  • Molecular Weight : 277.12 g/mol
  • CAS Number : Not available

Structural Features

The compound features a benzo[d]oxazole core with a methoxy substituent at the 6-position and a boron-containing dioxaborolane group at the 5-position. This unique structure may influence its interaction with biological targets.

Antiproliferative Effects

Research indicates that compounds with similar structural motifs demonstrate significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzo[b]furan have shown increased potency when modifications are made at specific positions on the aromatic ring. The introduction of methoxy groups has been correlated with enhanced activity against cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Notes
Compound AA549 (Lung)0.56Higher potency than CA-4
Compound BMDA-MB-435 (Breast)<0.01Effective against 70% of tested lines
6-Methoxy...VariousTBDStructure-dependent activity

The proposed mechanism for the antiproliferative effects of compounds like 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one involves the induction of apoptosis in cancer cells. Studies have shown that these compounds can inhibit tubulin polymerization and activate caspases, leading to programmed cell death .

Case Studies

  • Study on Tubulin Inhibition :
    A recent study demonstrated that a related compound exhibited an IC50 value of 0.56 µM in inhibiting tubulin polymerization. This suggests that structural modifications can significantly enhance biological activity .
  • Apoptosis Induction :
    In another study, compounds similar to 6-Methoxy... were shown to increase the sub-G1 peak in cell cycle analysis, indicating enhanced apoptotic activity at higher concentrations .

Toxicity and Safety Profile

While specific toxicity data for 6-Methoxy... is limited, related compounds have been classified as irritants and may pose risks upon exposure. Safety data sheets indicate precautionary measures are necessary when handling these chemicals due to potential irritant properties .

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